

# An In-depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone

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## Compound of Interest

Compound Name:	4'-Hydroxy-3',5'-dimethylacetophenone
Cat. No.:	B1580598

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This guide provides a comprehensive technical overview of **4'-Hydroxy-3',5'-dimethylacetophenone**, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective biological significance.

## Introduction and Chemical Identity

**4'-Hydroxy-3',5'-dimethylacetophenone**, also known as 4-acetyl-2,6-dimethylphenol, is an organic compound featuring a phenol ring substituted with an acetyl group and two methyl groups.<sup>[1][2]</sup> Its chemical structure, characterized by the strategic placement of these functional groups, suggests the potential for interesting biological activities, drawing parallels with other phenolic compounds known for their antioxidant and anti-inflammatory properties.

While the specific discovery and historical timeline of **4'-Hydroxy-3',5'-dimethylacetophenone** are not extensively documented in readily available literature, its synthesis falls within the broader historical context of the development of aromatic chemistry and named reactions like the Friedel-Crafts acylation and the Fries rearrangement in the late 19th and early 20th centuries.<sup>[3]</sup> The exploration of such reactions on substituted phenols like 2,6-dimethylphenol would have logically led to the synthesis of this compound.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-(4-hydroxy-3,5-dimethylphenyl)ethanone	<a href="#">[1]</a>
Synonyms	4-acetyl-2,6-dimethylphenol, 3',5'-Dimethyl-4'-hydroxyacetophenone	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	5325-04-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	164.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	151-155 °C	<a href="#">[2]</a>
Appearance	White to light beige crystalline powder	Sigma-Aldrich

## Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone

The most logical and established synthetic route to **4'-Hydroxy-3',5'-dimethylacetophenone** is through the Fries rearrangement of 2,6-dimethylphenyl acetate.[\[4\]](#)[\[5\]](#) This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The para-isomer is the desired product, and its formation can be favored by controlling the reaction conditions.[\[4\]](#)[\[6\]](#)

## Causality Behind Experimental Choices

The Fries rearrangement is a powerful tool for the C-acylation of phenols.[\[4\]](#) The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>), is crucial for promoting the reaction.[\[5\]](#) [\[6\]](#) The reaction temperature plays a significant role in determining the regioselectivity; lower temperatures generally favor the formation of the para-isomer (thermodynamic product), while higher temperatures can lead to the ortho-isomer (kinetic product).[\[4\]](#) The use of a non-polar solvent like nitrobenzene can also influence the product distribution.[\[7\]](#)

An alternative, more environmentally friendly approach involves the use of Brønsted acids like p-toluenesulfonic acid (PTSA) or methanesulfonic acid, which can also effectively catalyze the

rearrangement.[\[5\]](#)[\[8\]](#)

## Experimental Protocol: Fries Rearrangement of 2,6-Dimethylphenyl Acetate

This protocol describes a plausible synthesis of **4'-Hydroxy-3',5'-dimethylacetophenone** based on the principles of the Fries rearrangement, favoring the formation of the para-isomer.

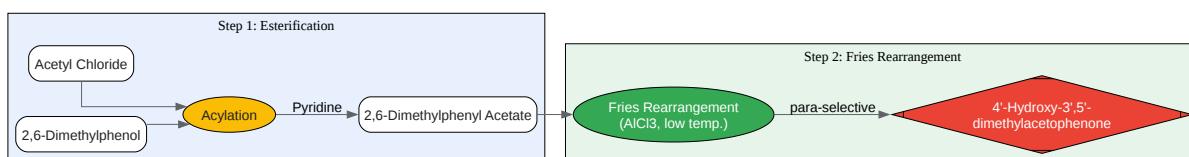
### Step 1: Synthesis of 2,6-Dimethylphenyl Acetate

- To a solution of 2,6-dimethylphenol (1 equiv.) in a suitable solvent (e.g., dichloromethane or toluene), add a base such as pyridine or triethylamine (1.1 equiv.).
- Cool the mixture in an ice bath and add acetyl chloride (1.1 equiv.) dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethylphenyl acetate.
- Purify the product by vacuum distillation or column chromatography.

### Step 2: Fries Rearrangement to **4'-Hydroxy-3',5'-dimethylacetophenone**

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (1.5 equiv.).
- Add a suitable solvent, such as nitrobenzene or dichloromethane.
- Cool the suspension to 0-5°C in an ice bath.
- Slowly add a solution of 2,6-dimethylphenyl acetate (1 equiv.) in the same solvent to the cooled suspension with vigorous stirring.

- After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0–25°C) for several hours to favor the formation of the para-isomer. Monitor the reaction progress by TLC.
- Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **4'-Hydroxy-3',5'-dimethylacetophenone**.



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Caption: Synthetic pathway for **4'-Hydroxy-3',5'-dimethylacetophenone**.

## Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **4'-Hydroxy-3',5'-dimethylacetophenone**.

Table 2: Spectroscopic Data

Technique	Observed Features
<sup>1</sup> H NMR	Expected signals: a singlet for the acetyl protons, a singlet for the two aromatic protons, a singlet for the six methyl protons, and a broad singlet for the phenolic hydroxyl proton. (Detailed experimental data from primary literature is not readily available).
<sup>13</sup> C NMR	PubChem provides a <sup>13</sup> C NMR spectrum. Expected signals include those for the carbonyl carbon, aromatic carbons (substituted and unsubstituted), methyl carbons, and the acetyl methyl carbon. <a href="#">[1]</a>
IR Spectroscopy	A broad absorption band for the phenolic -OH group (around 3300-3500 cm <sup>-1</sup> ), a sharp absorption for the carbonyl C=O group (around 1650-1680 cm <sup>-1</sup> ), and characteristic absorptions for the aromatic C-H and C=C bonds. <a href="#">[1]</a>
Mass Spectrometry	Expected molecular ion peak (M <sup>+</sup> ) at m/z = 164.08. (Detailed experimental data from primary literature is not readily available).

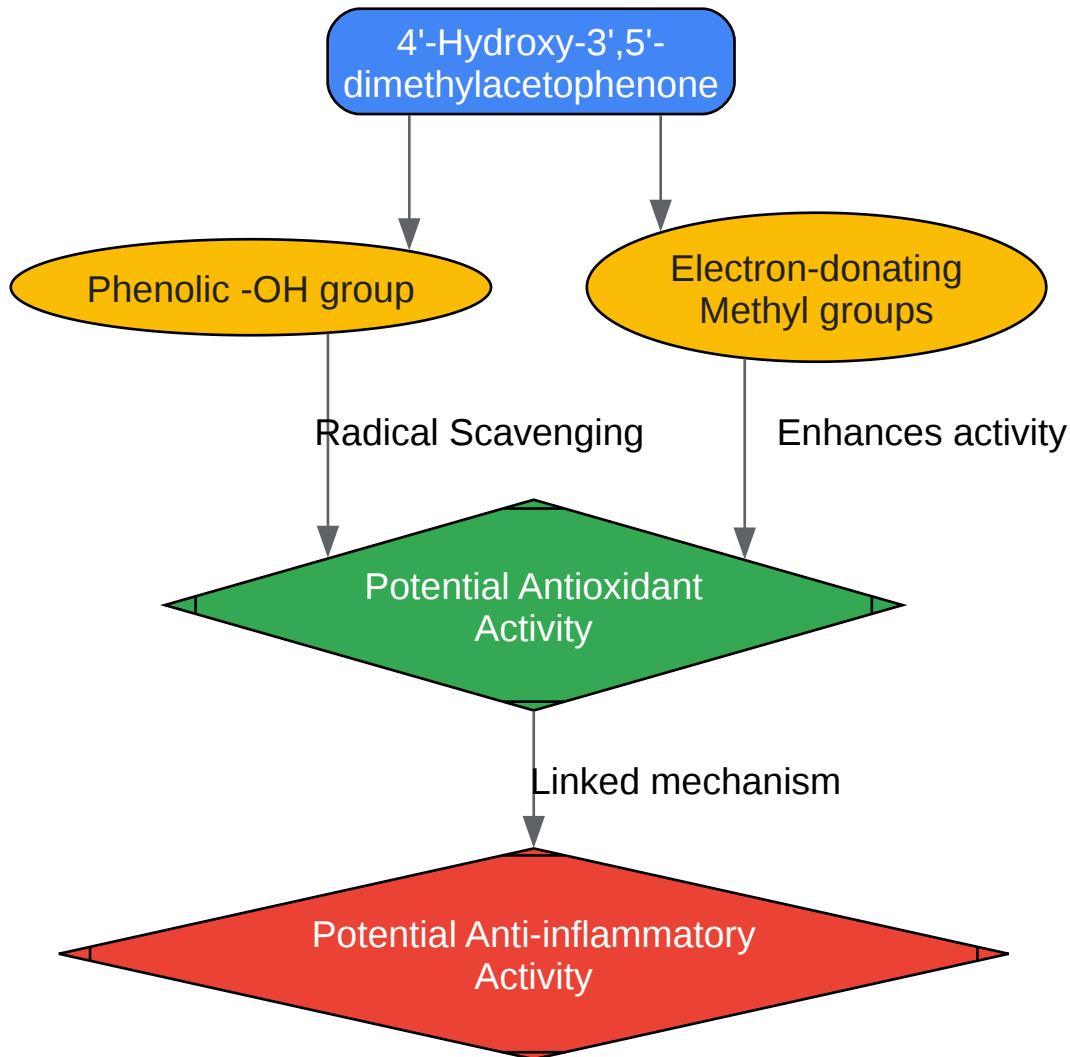
## Potential Biological Activities and Applications

While direct and extensive studies on the biological activities of **4'-Hydroxy-3',5'-dimethylacetophenone** are limited, the structural similarity to other biologically active acetophenones provides a strong basis for inferring its potential pharmacological properties.

## Inferred Antioxidant and Anti-inflammatory Properties

A structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone, isolated from *Ageratina pazuarenensis*, has demonstrated significant anti-inflammatory and antioxidant activities.[\[9\]](#)[\[10\]](#) The presence of the phenolic hydroxyl group and the electron-donating methyl groups in **4'-Hydroxy-3',5'-dimethylacetophenone** suggests that it may also possess radical scavenging

and anti-inflammatory capabilities. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action.



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Caption: Inferred mechanism for potential biological activity.

## Potential as a Precursor in Drug Discovery

Substituted acetophenones are valuable precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activities.<sup>[11]</sup> For instance, a related compound, 4'-Hydroxy-3'-methylacetophenone, has been used to synthesize heterocyclic compounds with antimycobacterial activity.<sup>[12][13]</sup> Therefore, 4'-

**Hydroxy-3',5'-dimethylacetophenone** represents a promising scaffold for the development of new therapeutic agents.

## Conclusion and Future Directions

**4'-Hydroxy-3',5'-dimethylacetophenone** is a readily synthesizable compound with significant potential for further investigation. While its discovery and history are not well-defined, its synthesis via the Fries rearrangement is a well-established and versatile method. The primary areas for future research should focus on:

- Definitive Biological Screening: A comprehensive evaluation of its antioxidant, anti-inflammatory, and other potential biological activities is warranted.
- Exploration as a Synthetic Intermediate: Its utility as a building block for novel heterocyclic compounds with therapeutic potential should be explored.
- Detailed Spectroscopic Analysis: Full characterization using modern spectroscopic techniques is necessary to establish a complete and reliable dataset for this compound.

This technical guide provides a solid foundation for researchers and scientists to understand and further explore the potential of **4'-Hydroxy-3',5'-dimethylacetophenone** in various scientific disciplines.

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